Palmitoyl phosphate structure and chemical properties.
Palmitoyl phosphate structure and chemical properties.
An In-Depth Technical Guide to Palmitoyl Phosphate: Structure, Properties, and Core Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoyl phosphate, also known as hexadecanoyl phosphate, is a high-energy acyl monophosphate that serves as a critical, albeit transient, intermediate in lipid metabolism. While not a stable signaling molecule in its own right, its formation represents the energetic activation of palmitic acid, a prerequisite for its entry into major metabolic pathways, including β-oxidation and complex lipid synthesis. This guide provides a comprehensive technical overview of the structure, physicochemical properties, chemical reactivity, and biological significance of palmitoyl phosphate. It details a representative chemical synthesis, outlines a standard analytical methodology, and contextualizes its function as a pivotal intermediate in the formation of palmitoyl-CoA. This document is intended to serve as a foundational resource for researchers in biochemistry, pharmacology, and drug development investigating fatty acid metabolism and related enzymatic systems.
Molecular Structure and Physicochemical Properties
Palmitoyl phosphate is an amphipathic molecule characterized by a long, hydrophobic 16-carbon acyl chain derived from palmitic acid, and a highly polar, hydrophilic phosphate head group. This structure is fundamentally that of an anhydride formed between a carboxylic acid (palmitic acid) and phosphoric acid.
Chemical Structure Diagram
Caption: Chemical structure of Palmitoyl Phosphate.
Physicochemical Data
The properties of palmitoyl phosphate are dominated by its long alkyl chain, making it poorly soluble in aqueous media, and its acidic phosphate group. The following table summarizes its key identifiers and predicted properties.
| Property | Value | Source |
| IUPAC Name | phosphono hexadecanoate | PubChem[1] |
| Synonyms | Hexadecanoyl phosphate, Palmitoyl monophosphate | PubChem[1], PAMDB[2] |
| Molecular Formula | C₁₆H₃₃O₅P | PubChem[1] |
| Average Molecular Weight | 336.40 g/mol | PAMDB[2] |
| Monoisotopic Weight | 336.20656 g/mol | PAMDB[2] |
| SMILES | CCCCCCCCCCCCCCCC(=O)OP(=O)(O)O | PubChem[1] |
| InChI Key | KUIJPSLAGAQZTC-UHFFFAOYSA-N | PubChem[1] |
| Predicted Water Solubility | 0.00272 mg/mL | PAMDB[2] |
| Predicted logP | 5.71 | PAMDB[2] |
| Predicted pKa (Strongest Acidic) | 1.23 | PAMDB[2] |
| Physiological Charge | -2 | PAMDB[2] |
Chemical Reactivity and Stability
The defining chemical feature of palmitoyl phosphate is the high-energy acyl phosphate bond. This bond renders the molecule significantly more reactive than its parent carboxylic acid, palmitate.
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Electrophilicity : Acyl phosphates are considered "activated carboxylic acids".[3] The phosphate is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. In an enzymatic context, this reactivity is often further enhanced by coordination of the phosphate oxygen atoms to magnesium ions (Mg²⁺), which act as Lewis acids to withdraw electron density from the carbonyl carbon.[3]
-
Hydrolysis : The acyl phosphate bond is thermodynamically unstable in water and is prone to hydrolysis, yielding palmitic acid and inorganic phosphate. This reaction is often catalyzed by enzymes known as acylphosphatases.[4][5] This inherent instability is why palmitoyl phosphate functions as a transient intermediate rather than a long-term energy storage molecule.[3][6]
-
Role as an Intermediate : The primary purpose of forming palmitoyl phosphate in biology is to "pay for" a thermodynamically unfavorable reaction with a favorable one. Specifically, the high energy of the acyl phosphate bond is used to drive the formation of a thioester bond with Coenzyme A, a reaction that would otherwise be energetically uphill.[7]
Representative Chemical Synthesis of Palmitoyl Phosphate
While palmitoyl phosphate is generated enzymatically in vivo, a plausible laboratory synthesis can be designed based on fundamental principles of organic chemistry. The following protocol describes a representative method for producing palmitoyl phosphate from palmitoyl chloride.
Causality and Experimental Rationale
The conversion of a stable carboxylic acid to a high-energy acyl phosphate requires an activated acylating agent. Palmitoyl chloride is a common and effective choice, as the chloride ion is an excellent leaving group. The reaction must be conducted under anhydrous conditions to prevent the immediate hydrolysis of both the starting material and the product. A non-nucleophilic base is used to scavenge the HCl byproduct of the reaction.
Step-by-Step Methodology
Materials:
-
Palmitoyl chloride
-
Silver phosphate (Ag₃PO₄) or a protected phosphate like dibenzyl phosphate
-
Anhydrous acetonitrile (solvent)
-
Anhydrous pyridine or 2,6-lutidine (base)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Protocol:
-
Reaction Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Addition: In the flask, suspend silver phosphate (1.0 equivalent) in anhydrous acetonitrile. Add pyridine (1.1 equivalents) to the suspension.
-
Acylation: Dissolve palmitoyl chloride (1.0 equivalent) in anhydrous acetonitrile and add it to the dropping funnel. Add the palmitoyl chloride solution dropwise to the stirring suspension at 0 °C over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours under an inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or by analyzing aliquots with ³¹P NMR spectroscopy to observe the shift from inorganic phosphate to the acyl phosphate product.
-
Workup: Upon completion, the reaction mixture will contain a precipitate of silver chloride (AgCl). Filter the mixture through a pad of Celite to remove the solid precipitate.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified using flash chromatography on silica gel, though its instability requires rapid and careful handling.
(Note: If using a protected phosphate like dibenzyl phosphate, a subsequent deprotection step, typically via hydrogenolysis, would be required.)
Synthesis Workflow Diagram
Caption: Representative workflow for the chemical synthesis of Palmitoyl Phosphate.
Biological Significance: The Activation of Palmitic Acid
The central role of palmitoyl phosphate in cellular metabolism is to act as the activated intermediate in the formation of palmitoyl-CoA. This two-step process is catalyzed by acyl-CoA synthetases (also known as fatty acid thiokinases).
Step 1: Acyl-Phosphate Formation Palmitic acid reacts with adenosine triphosphate (ATP), leading to the formation of palmitoyl phosphate and adenosine diphosphate (ADP). This step captures the energy from the hydrolysis of one of ATP's phosphoanhydride bonds.
Reaction: Palmitate + ATP ⇌ Palmitoyl Phosphate + ADP
Step 2: Thioester Formation The highly reactive palmitoyl phosphate intermediate immediately reacts with the thiol group of Coenzyme A (HS-CoA). The phosphate moiety is displaced, forming the thioester palmitoyl-CoA and releasing inorganic phosphate (Pi).
Reaction: Palmitoyl Phosphate + HS-CoA ⇌ Palmitoyl-CoA + Pi
The net result is the activation of palmitate to palmitoyl-CoA, a molecule primed for various metabolic fates, including:
-
β-oxidation: Transport into the mitochondria (via the carnitine shuttle) for energy generation.[8]
-
Complex Lipid Synthesis: Incorporation into triglycerides, phospholipids, and other complex lipids.
-
Protein Palmitoylation: Serving as the donor for the post-translational modification of proteins.
Palmitic Acid Activation Pathway
Caption: Palmitoyl Phosphate as a key intermediate in Palmitoyl-CoA synthesis.
Standard Methodologies for Analysis
The analysis of a charged, amphipathic molecule like palmitoyl phosphate requires techniques that can handle its unique properties and distinguish it from structurally similar lipids. Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS) is the gold standard for this application.
Causality and Methodological Rationale
-
Reversed-Phase HPLC: The long C16 alkyl chain provides strong retention on a hydrophobic stationary phase (like C18), allowing for separation from more polar molecules.
-
Ion-Pairing Reagent: The negatively charged phosphate group can cause poor peak shape and inconsistent retention on standard RP columns. An ion-pairing reagent (e.g., tributylamine) is added to the mobile phase to neutralize the charge on the phosphate, improving chromatographic performance.
-
Mass Spectrometry (MS): MS provides highly sensitive and specific detection. By operating in negative ion mode, the deprotonated molecule [M-H]⁻ can be selectively monitored. High-resolution MS can confirm the elemental composition, while tandem MS (MS/MS) can provide structural confirmation through fragmentation patterns.
Step-by-Step Analytical Protocol
1. Sample Preparation (Lipid Extraction):
-
Homogenize the biological sample (e.g., cell pellet, tissue) in a cold solvent mixture, typically chloroform:methanol (2:1, v/v), following a Bligh-Dyer or Folch extraction method.
-
Vortex vigorously and centrifuge to separate the organic and aqueous layers.
-
Carefully collect the lower organic layer containing the lipids.
-
Dry the organic solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable injection solvent (e.g., methanol or acetonitrile).
2. RP-IP HPLC-MS Analysis:
-
HPLC System: A standard HPLC system capable of binary gradients.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 95:5 Water:Methanol with 10 mM tributylamine and 15 mM acetic acid.
-
Mobile Phase B: Isopropanol with 10 mM tributylamine and 15 mM acetic acid.
-
Gradient: Run a linear gradient from ~20% B to 100% B over 15-20 minutes to elute lipids based on polarity.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
MS Parameters:
-
Ionization Mode: ESI Negative.
-
Detection: Selected Ion Monitoring (SIM) for the [M-H]⁻ ion of palmitoyl phosphate (m/z 335.20) or full scan mode for untargeted analysis.
-
Fragmentation (for MS/MS): Collision-induced dissociation of the precursor ion (m/z 335.20) should yield characteristic fragments corresponding to the phosphate headgroup and the palmitoyl chain.
-
Analytical Workflow Diagram
Caption: Standard workflow for the analysis of Palmitoyl Phosphate via HPLC-MS.
Conclusion
Palmitoyl phosphate is a molecule of fundamental importance in biochemistry, representing the energetic currency for the metabolic activation of palmitic acid. Its high-energy acyl phosphate bond makes it a reactive and transient species, perfectly suited for its role as an enzymatic intermediate. While its instability presents challenges for isolation and handling, its synthesis and analysis are achievable through established chemical and analytical techniques. A thorough understanding of the properties and function of palmitoyl phosphate is essential for researchers investigating the regulation of fatty acid metabolism, bioenergetics, and the development of therapeutics targeting these critical pathways.
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